
(1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol is a chemical compound that belongs to the family of imidazoles. This compound has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol involves the inhibition of diacylglycerol acyltransferase (DGAT). DGAT is an enzyme that catalyzes the final step in the synthesis of triglycerides. By inhibiting DGAT, (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol reduces the synthesis of triglycerides, which may lead to a reduction in body weight and improved metabolic health.
Biochemical and Physiological Effects:
Studies have shown that (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol can reduce body weight and improve metabolic health in animal models. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol in lab experiments is its specificity for DGAT inhibition. This makes it a useful tool for studying the role of DGAT in metabolic disorders. However, one limitation is that it may have off-target effects, which could confound the results of experiments.
Future Directions
There are several future directions for research on (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol. One direction is to further investigate its potential as a treatment for obesity and related metabolic disorders. Another direction is to explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential off-target effects.
Synthesis Methods
The synthesis of (1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol involves the reaction of 1-ethyl-2-bromoimidazole with 4-isopropylbenzylmagnesium chloride. The reaction is carried out in anhydrous conditions and requires the use of a catalyst such as palladium.
Scientific Research Applications
(1-ethyl-1H-imidazol-2-yl)(4-isopropylphenyl)methanol has potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme diacylglycerol acyltransferase (DGAT), which is involved in the synthesis of triglycerides. This makes it a potential candidate for the treatment of obesity and related metabolic disorders. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
(1-ethylimidazol-2-yl)-(4-propan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-17-10-9-16-15(17)14(18)13-7-5-12(6-8-13)11(2)3/h5-11,14,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAZDENZXLPOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(C2=CC=C(C=C2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-imidazol-2-yl)[4-(propan-2-yl)phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

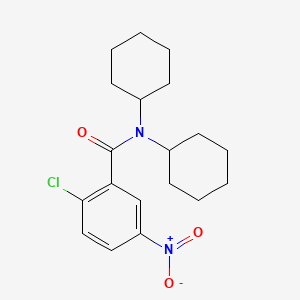
![11-(4-hydroxy-3-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5214185.png)
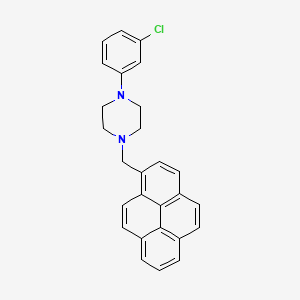
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5214215.png)
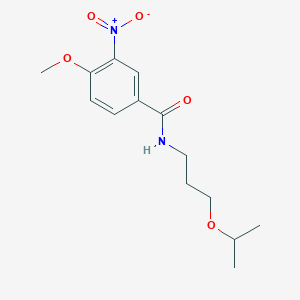

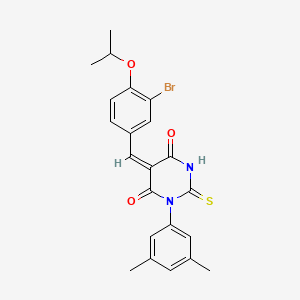
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5214243.png)
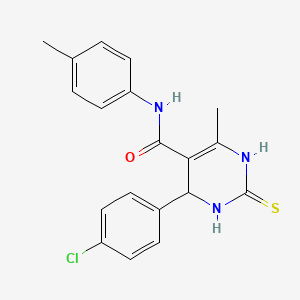
![3-(2,3-dihydroxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5214255.png)
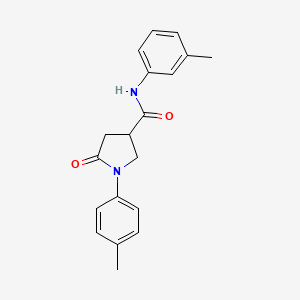

![3-[3-(2-chloro-5-methylphenoxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5214270.png)
